molecular formula C6H7ClF3N3O2 B1382647 [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride CAS No. 1823547-05-2

[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride

Cat. No.: B1382647
CAS No.: 1823547-05-2
M. Wt: 245.59 g/mol
InChI Key: IAGWZXRCLUQMJJ-UHFFFAOYSA-N
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Description

[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further linked to an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable β-diketone or β-ketoester. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. This step often requires the presence of a base such as potassium carbonate to facilitate the reaction.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety through a condensation reaction with chloroacetic acid or its derivatives. This step is typically carried out under basic conditions to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the selection of efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of bases or catalysts to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins, enzymes, or nucleic acids, modulating their activity and function. The acetic acid moiety may participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propionic acid hydrochloride: Similar structure with a propionic acid moiety instead of acetic acid.

    [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butyric acid hydrochloride: Contains a butyric acid moiety, offering different physicochemical properties.

    [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid hydrochloride: Features a benzoic acid moiety, providing distinct biological activities.

Uniqueness

The uniqueness of [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The trifluoromethyl group enhances metabolic stability and bioavailability, while the amino and acetic acid moieties provide versatile sites for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)3-1-4(10)12(11-3)2-5(13)14;/h1H,2,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGWZXRCLUQMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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